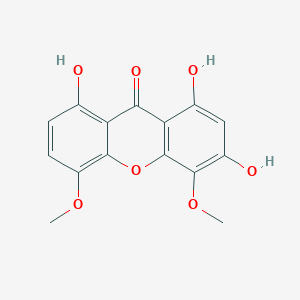
Corymbiferin
説明
Corymbiferin is a natural product found in Gentiana orbicularis, Gentianopsis barbata, and other organisms . It is one of the active constituents responsible for anti-diabetic properties .
Synthesis Analysis
This compound is found to be the most abundant component in the extracts of Swertia bimaculata, quantified to be 2.5% in ethanol extract and 11.1% in dichloromethane extracts .Molecular Structure Analysis
This compound has a molecular formula of C15H12O7 . Its molecular weight is 304.25 g/mol . The structure includes a xanthone backbone, which is a tricyclic aromatic system with two phenolic rings fused onto a carbonyl-containing central ring .Chemical Reactions Analysis
This compound is involved in the glucose consumption of Swertia bimaculata extracts and different fractions in 3T3-L1 adipocyte assay .Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.25 g/mol . It has a complexity of 428 and a topological polar surface area of 105 Ų .科学的研究の応用
Hypoglycemic and Antioxidative Properties
Corymbiferin, found in Swertia bimaculata, has demonstrated significant anti-diabetic properties. In studies, it has shown potential in lowering fasting blood glucose levels, increasing serum insulin levels, and improving oral glucose tolerance. This activity is linked to its ability to enhance insulin sensitivity and antioxidant capacity, positively impacting carbohydrate metabolism and the histopathology of livers and pancreatic β cells in diabetic rats (Zhao Liu et al., 2013).
Structural Identification in Natural Compounds
This compound has been identified in Gentiana bellidifolia, a plant species known for its pentaoxygenated xanthones. These compounds, including this compound, have distinct structural features that contribute to their biological activities (K. R. Markham, 1965).
Genetic Manipulation in Pathogenic Fungi
Research involving Lichtheimia corymbifera, a pathogenic fungus, has utilized CRISPR-Cas9 systems for gene disruption. Such studies provide insights into the pathogenesis and potential treatment strategies for infections caused by this fungus. These techniques highlight the role of genetic manipulation in understanding and combating fungal diseases (S. Ibragimova et al., 2020).
Neuroprotective Potential
This compound, isolated from Gentianella amarella ssp. acuta, has shown activities against enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), suggesting its potential in neurodegenerative diseases treatment. Such activities indicate its therapeutic potential in conditions like Alzheimer's disease and depression (A. Urbain et al., 2008).
Diagnostic Applications in Farmer's Lung Disease
This compound's role extends to diagnostic applications, particularly in identifying antigens for Farmer's Lung Disease diagnosis. Such applications underscore the importance of understanding fungal pathogenesis and developing accurate diagnostic tools (B. Rognon et al., 2016).
作用機序
特性
IUPAC Name |
1,3,8-trihydroxy-4,5-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c1-20-9-4-3-6(16)10-12(19)11-7(17)5-8(18)13(21-2)15(11)22-14(9)10/h3-5,16-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKGQHAVANZONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904216 | |
| Record name | 1,3,8-trihydroxy-4,5-dimethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5042-09-1 | |
| Record name | 1,3,8-trihydroxy-4,5-dimethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-diabetic effects of Corymbiferin?
A1: Research suggests that this compound exhibits promising anti-diabetic activities. In studies using a diabetic rat model, this compound demonstrated significant improvements in several key parameters related to diabetes management. These include:
- Reduced blood glucose levels: this compound effectively lowered fasting blood glucose levels in diabetic rats. []
- Improved insulin sensitivity: Treatment with this compound led to increased expression of proteins crucial for insulin signaling, suggesting enhanced insulin sensitivity. []
- Improved glucose tolerance: this compound administration resulted in improved oral glucose tolerance, indicating better blood sugar regulation. []
- Positive effects on lipid profile: this compound showed beneficial effects on lipid metabolism, including lowered total cholesterol, LDL cholesterol, and triglyceride levels. It also increased the HDL/LDL ratio, suggesting a more favorable cardiovascular risk profile. []
- Protective effects on liver and pancreas: Histopathological analysis revealed that this compound treatment improved the health of liver and pancreatic β-cells in diabetic rats. []
Q2: In which plant species can this compound be found?
A2: this compound has been identified in several plant species, including:
- Swertia bimaculata: this compound is a significant component of the dichloromethane extract of Swertia bimaculata. []
- Gentianella amarella ssp. acuta: This subspecies contains this compound in its 3-O-beta-D-glucopyranoside form. []
- Gentiana corymbifera: This plant species is historically significant as the source from which this compound was first isolated and characterized. []
- Gentianella austriaca: This species contains this compound as one of its secondary metabolites. []
Q3: Are there analytical methods to detect and quantify this compound in plant extracts?
A4: High-performance liquid chromatography (HPLC) has been successfully employed to identify and quantify this compound in plant extracts, particularly in studies involving Gentianella austriaca. [] This technique enables researchers to analyze the phytochemical profile of various plant populations and assess their potential as sources of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B1430711.png)
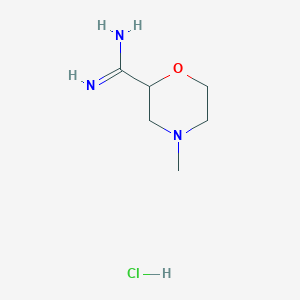
![2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine](/img/structure/B1430714.png)
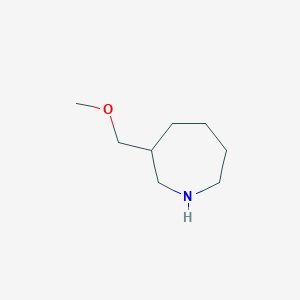

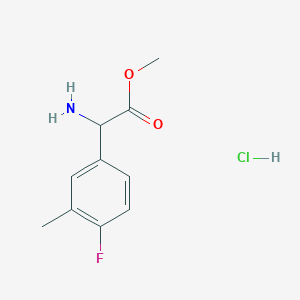
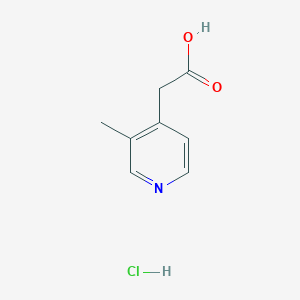
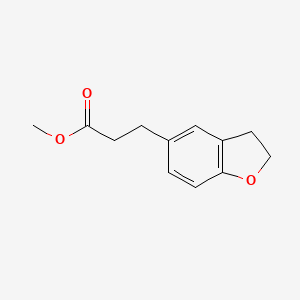
![2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1430725.png)
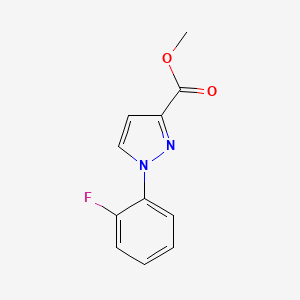
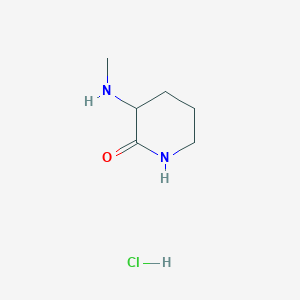
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine](/img/structure/B1430729.png)

